molecular formula C8H5F2NOS B13598094 Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- CAS No. 55225-90-6

Benzene, 1-[(difluoromethyl)thio]-3-isocyanato-

Cat. No.: B13598094
CAS No.: 55225-90-6
M. Wt: 201.20 g/mol
InChI Key: GBGZMYKTKWTDFU-UHFFFAOYSA-N
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Description

Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- (CAS 55225-90-6) is a fluorinated aromatic isocyanate with the molecular formula C₈H₅F₂NOS and a molecular weight of 201.24 g/mol. The compound features a benzene ring substituted at position 1 with a difluoromethylthio group (-S-CF₂H) and at position 3 with an isocyanato group (-NCO). The difluoromethylthio substituent introduces strong electron-withdrawing effects and enhanced lipophilicity compared to non-fluorinated thioether analogs. This structural motif is significant in medicinal chemistry and materials science due to fluorine’s ability to modulate bioavailability and metabolic stability .

Properties

CAS No.

55225-90-6

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-3-isocyanatobenzene

InChI

InChI=1S/C8H5F2NOS/c9-8(10)13-7-3-1-2-6(4-7)11-5-12/h1-4,8H

InChI Key

GBGZMYKTKWTDFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(F)F)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- typically involves the nucleophilic substitution of a difluoromethylthio group onto a benzene ring. One common method involves the reaction of difluoromethylthiol with a benzene derivative under basic conditions. The isocyanate group can be introduced through a subsequent reaction with phosgene or a similar reagent .

Industrial Production Methods

In industrial settings, the production of Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- often involves large-scale reactions using automated equipment to ensure precision and safety. The process typically includes the use of high-purity reagents and controlled reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Research Findings and Data

Thermodynamic Stability
  • Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- demonstrates higher thermal stability (decomposition temperature >250°C) than 1-chloro-3-isocyanato-benzene (decomposition at ~200°C), attributed to fluorine’s strong C-F bonds .
  • The enthalpy of formation (ΔfH°) for fluorinated isocyanates is typically lower than non-fluorinated analogs due to reduced bond dissociation energies .
Spectroscopic Data
  • Mass Spectrometry : The base peak for 1-[(difluoromethyl)thio]-3-isocyanato-benzene (m/z 201) corresponds to the molecular ion, with fragmentation patterns dominated by loss of -NCO (44 amu) and -S-CF₂H (83 amu) .
  • IR Spectroscopy : The -NCO stretch appears at ~2270 cm⁻¹, slightly shifted compared to 1-isocyanato-3-(trifluoromethyl)benzene (2255 cm⁻¹) due to electronic differences .

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